

In-depth Technical Guide to the Gas-Phase Photophysics of 2-Thiocytosine

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Compound of Interest

Compound Name: 2-Thiocytosine

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Introduction

2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, is of significant interest in biochemical and pharmaceutical research due to its unique photophysical properties which have implications for photodynamic therapy and as a potential photosensitizer. Understanding the intrinsic photophysics of 2TC in the gas phase, free from solvent interactions, is crucial for elucidating the fundamental mechanisms of its excited-state dynamics. This technical guide provides a comprehensive overview of the gas-phase photophysics of **2-thiocytosine**, focusing on its dominant thiol tautomer. It consolidates key quantitative data, details experimental and computational methodologies, and visualizes the critical photophysical pathways.

Tautomerism of 2-Thiocytosine

In the gas phase, the thiol tautomer of **2-thiocytosine** is the most stable and, therefore, the dominant species.^[1] This is in contrast to the solution phase, where the thione form is favored. ^[1] The gas-phase environment allows for the exclusive study of the thiol tautomer's photodynamics.

Quantitative Photophysical and Spectroscopic Data

The following tables summarize the key quantitative data regarding the excited states of the thiol tautomer of **2-thiocytosine** in the gas phase, derived from experimental and computational studies.

Table 1: Experimental Excited-State Time Constants from Time-Resolved Photoelectron Spectroscopy (TRPES)

Time Constant	Value (femtoseconds)	Associated Process
τ_1	260	Ultrafast decay from the initially excited $S_2(\pi\pi)$ state
τ_2	2900 (2.9 ps)	Decay of the $S_1(n\pi)$ state
τ_3	> 1000 ps (nanosecond)	Long-lived component, likely associated with a triplet state or a ground-state intermediate

Data extracted from Duwal et al.[\[1\]](#)

Table 2: Theoretical Vertical Excitation Energies and Oscillator Strengths

State	Energy (eV)	Oscillator Strength (f)	Orbital Character
S_1	4.41	0.000	$n\pi$
S_2	4.79	0.106	$\pi\pi$
S_3	5.37	0.000	$n\pi$
S_4	5.59	0.252	$\pi\pi$
S_5	5.92	0.001	$n\pi$
S_6	6.13	0.301	$\pi\pi$

Computed at the XMS-CASPT2(10,8)/ANO-R1 level of theory. The computed energy values have been shifted by -0.3 eV to match the experimental absorption spectrum.[\[1\]](#)

Table 3: Theoretical Adiabatic Ionization Energies

State/Geometry	Adiabatic Ionization Energy (eV)
S ₀ Minimum	8.35
S ₁ ($\pi\pi$) Minimum	4.04
T ₁ ($\pi\pi$) Minimum	4.88

Computed at the XMS-CASPT2(12,9)/ANO-R1 level of theory.[\[1\]](#)

Quantum Yield and Experimental Ionization Energy

To date, specific experimental or theoretical values for the fluorescence or photodissociation quantum yields of gas-phase **2-thiocytosine** have not been reported in the literature. Similarly, a precise experimental value for the ionization energy of the thiol tautomer in the gas phase is not readily available. The theoretically calculated adiabatic ionization energy from the ground state is 8.35 eV.[\[1\]](#)

Experimental and Computational Protocols

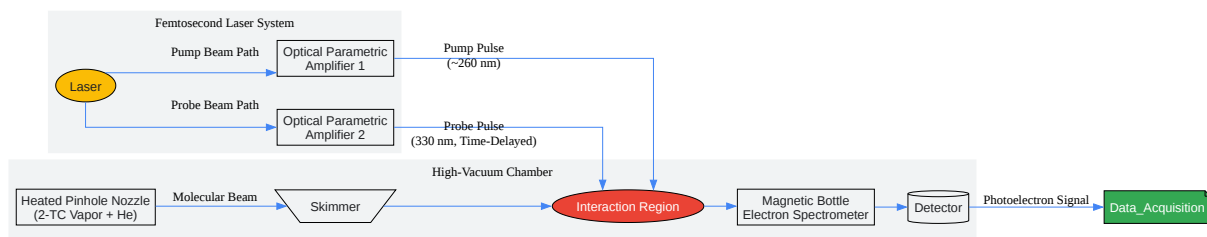
Time-Resolved Photoelectron Spectroscopy (TRPES)

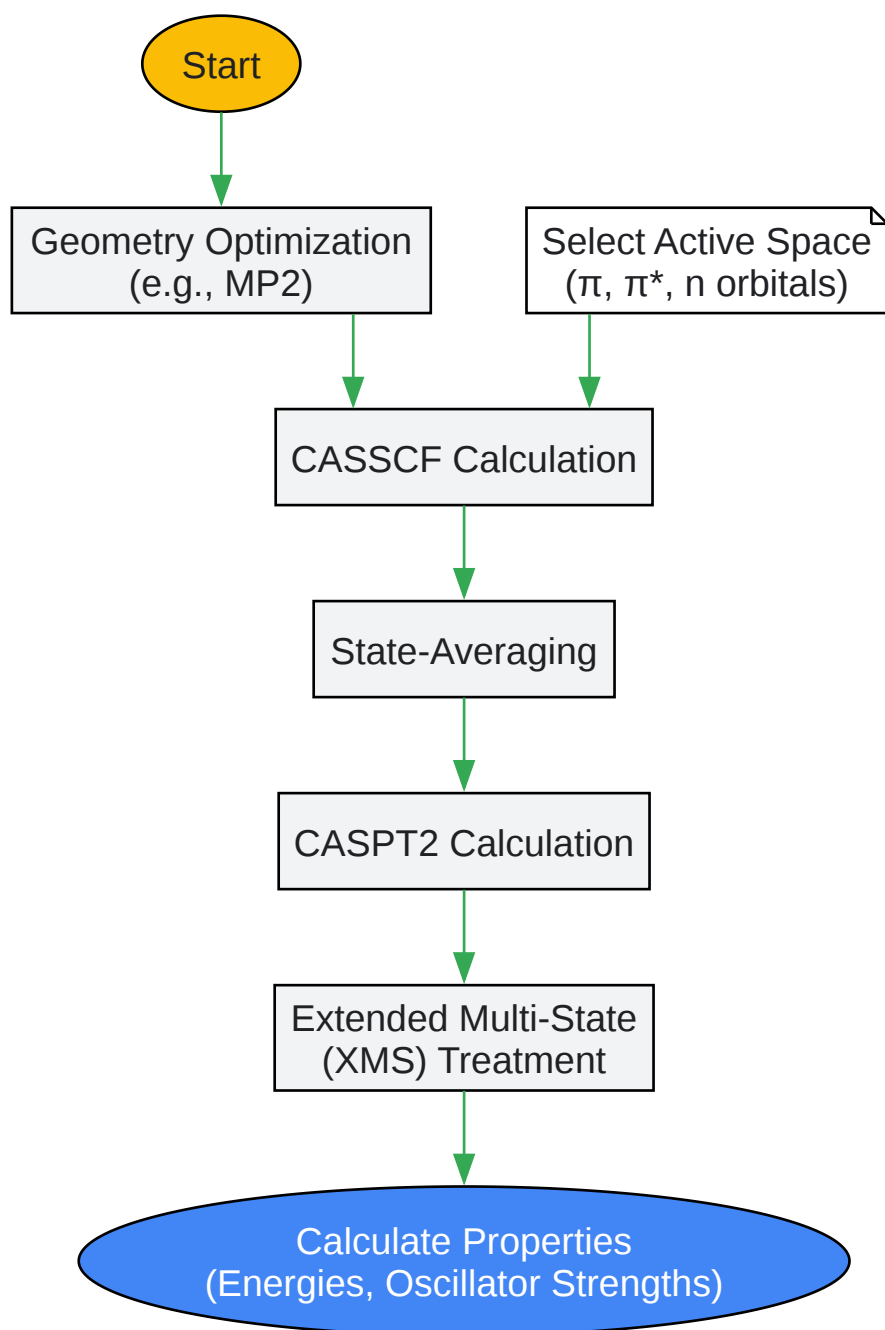
Time-resolved photoelectron spectroscopy is a powerful technique to track the electronic relaxation dynamics of photoexcited molecules.

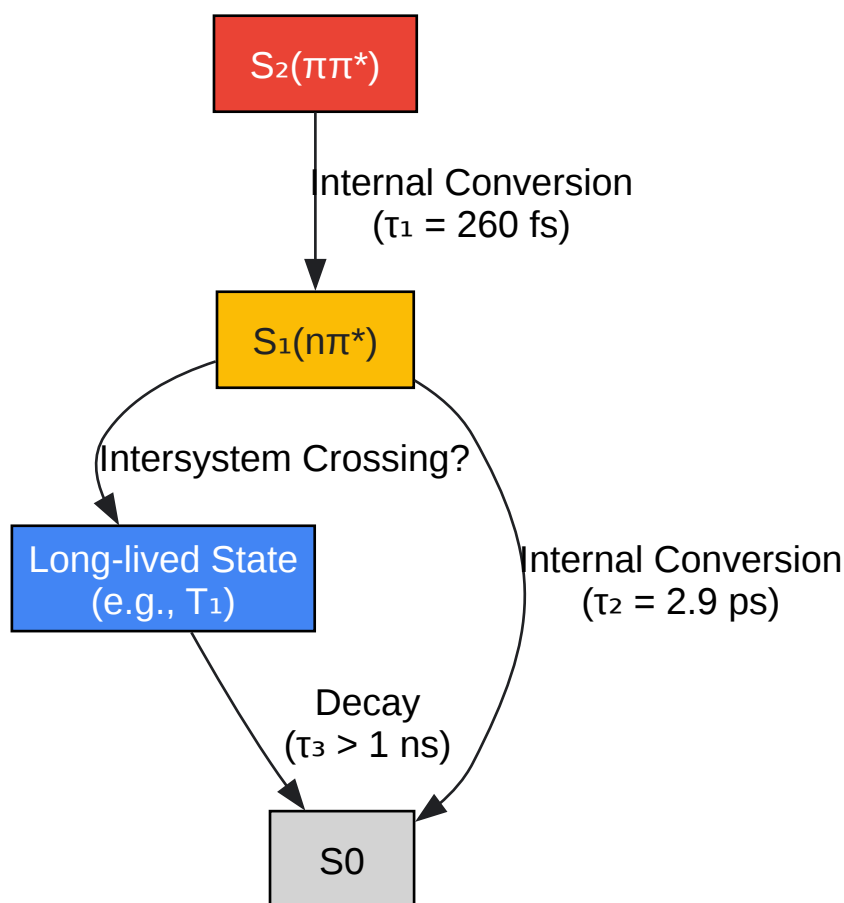
Methodology:

- **Sample Preparation and Introduction:** A solid sample of **2-thiocytosine** is heated (approximately 210°C) in a pinhole nozzle to generate a vapor. The vapor is then seeded into a carrier gas (e.g., Helium) and expanded through a skimmer into a high-vacuum chamber, creating a supersonic molecular beam. This process ensures that the molecules are isolated and cooled.
- **Photoexcitation (Pump Pulse):** A femtosecond laser pulse (the "pump" pulse) with a specific wavelength (e.g., ~260 nm) is used to excite the **2-thiocytosine** molecules in the molecular beam to a specific electronic state (e.g., the S₂($\pi\pi^*$) state).

- **Photoionization (Probe Pulse):** A second, time-delayed femtosecond laser pulse (the "probe" pulse) with a different wavelength (e.g., 330 nm) intersects the excited molecules. This pulse has enough energy to ionize the molecules from their excited states.
- **Electron Kinetic Energy Analysis:** The kinetic energies of the ejected photoelectrons are measured using a magnetic bottle electron spectrometer. The time-of-flight of the electrons is recorded to determine their kinetic energy.
- **Data Acquisition:** The photoelectron spectrum is recorded at various time delays between the pump and probe pulses. This provides a "movie" of the excited-state dynamics, as the photoelectron signal changes depending on which electronic state is populated at the time of the probe pulse.







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References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]
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